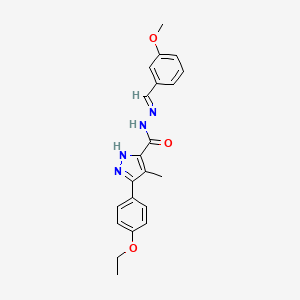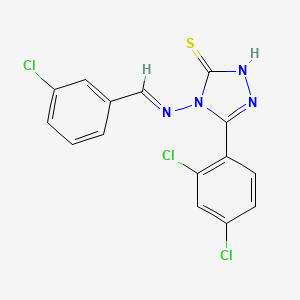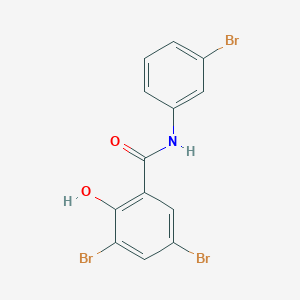![molecular formula C11H13Cl3N2O2S B11997410 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide typically involves the following steps:
Formation of Thiophene-2-carboxylic Acid: This can be achieved through various methods, including the Vilsmeier-Haack reaction or Friedel-Crafts acylation.
Introduction of the Trichloroethyl Group: This step involves the reaction of thiophene-2-carboxylic acid with trichloroacetyl chloride in the presence of a base such as pyridine.
Formation of the Morpholine Derivative: The final step involves the reaction of the intermediate product with morpholine under suitable conditions to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloroethyl group can be reduced to form less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dichloroethyl or monochloroethyl derivatives.
Substitution: Various substituted amides or thioethers.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Used in the development of advanced materials, such as organic semiconductors.
作用机制
The mechanism of action of Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trichloroethyl group and morpholine moiety may play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic Acid Derivatives: Compounds with similar thiophene core structures.
Trichloroethyl Amides: Compounds with similar trichloroethyl functional groups.
Morpholine Derivatives: Compounds containing the morpholine ring.
Uniqueness
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide is unique due to the combination of the thiophene ring, trichloroethyl group, and morpholine moiety. This unique structure may confer specific chemical and biological properties that are not observed in other similar compounds.
属性
分子式 |
C11H13Cl3N2O2S |
|---|---|
分子量 |
343.7 g/mol |
IUPAC 名称 |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13Cl3N2O2S/c12-11(13,14)10(16-3-5-18-6-4-16)15-9(17)8-2-1-7-19-8/h1-2,7,10H,3-6H2,(H,15,17) |
InChI 键 |
LUEPPXUOEIRTKP-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)

![1-[4-(Diphenylmethyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B11997360.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]propanamide](/img/structure/B11997363.png)
![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)



![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)
![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
